2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a hydroxy group, a cyano group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-hydroxy-5-bromo-3-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Palladium(0) catalyst, base (e.g., potassium carbonate), and aryl or vinyl halide in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: 2-Oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile.
Reduction: 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-amine.
Substitution: 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-aryl or -vinyl derivatives.
Scientific Research Applications
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The hydroxy and cyano groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is unique due to the presence of both a hydroxy group and a cyano group on the pyridine ring, along with the boronate ester. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and related fields .
Properties
Molecular Formula |
C12H15BN2O3 |
---|---|
Molecular Weight |
246.07 g/mol |
IUPAC Name |
2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(16)15-7-9/h5,7H,1-4H3,(H,15,16) |
InChI Key |
DLYXCAYNDWZOLW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.